molecular formula C22H17NO4 B3654695 5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3654695
M. Wt: 359.4 g/mol
InChI Key: DWLFDNHMXRAALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of phenoxy and hydroxyphenyl groups attached to an isoindole-dione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the isoindole-dione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenoxy and hydroxyphenyl groups are then introduced via nucleophilic substitution reactions, often using reagents like phenols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The isoindole-dione core can be reduced to form dihydro derivatives.

    Substitution: The phenoxy and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the isoindole-dione core produces dihydro derivatives.

Scientific Research Applications

5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and hydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isoindole-dione core may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHYLPHENOXY)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 5-(3,4-DIMETHYLPHENOXY)-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

Compared to similar compounds, 5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly valuable in medicinal chemistry and biological research.

Properties

IUPAC Name

5-(3,4-dimethylphenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-13-3-8-17(11-14(13)2)27-18-9-10-19-20(12-18)22(26)23(21(19)25)15-4-6-16(24)7-5-15/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLFDNHMXRAALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
5-(3,4-DIMETHYLPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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